Researchers requiring indoline scaffolds with enhanced thermal stability and lipophilicity for high-temperature or intracellular applications face limited options with simpler analogs. 5-(4-Tert-butylphenyl)indoline directly addresses these constraints.
- Boiling point ~390 °C enables use in solvent-free melt reactions and high-boiling solvent systems where unsubstituted indoline evaporates.
- Elevated logP (>2.5 units above indoline) enhances membrane permeability, making it a preferred core for intracellular probes and ligands.
- Cu(I)-catalyzed oxidative aromatization proceeds with steric shielding from the tert-butyl group, suppressing overoxidation compared to 5-phenylindoline.
Molecular FormulaC18H21N
Molecular Weight251.4 g/mol
Cat. No.B12852220
⚠ Attention: For research use only. Not for human or veterinary use.
5-(4-Tert-butylphenyl)indoline: Overview and Key Properties
5-(4-Tert-butylphenyl)indoline (CAS 893736-15-7) is a substituted indoline featuring a para-tert-butylphenyl group at the 5-position . Indolines are 2,3-dihydro analogs of indoles, possessing a saturated C2–C3 bond that profoundly alters their electronic character, reactivity, and physicochemical profile compared to their aromatic indole counterparts [1]. The para-tert-butyl substituent introduces substantial steric bulk and lipophilicity, properties that distinguish this compound from unsubstituted indoline and simpler 5-aryl indoline analogs in both physical properties and potential binding interactions .
Workflow
Sterically shielded indoline for oxidative aromatization to indole derivatives
Enhanced lipophilicity aids non-polar media and membrane partitioning studies
[1] PubChem. Indoline (Compound Summary). National Library of Medicine, National Center for Biotechnology Information. View Source
Why This Indoline Cannot Be Replaced by Other Indolines
Indoline derivatives are not interchangeable due to the pronounced influence of substituents on their physicochemical and biochemical behavior. The para-tert-butylphenyl group in 5-(4-Tert-butylphenyl)indoline confers significantly higher lipophilicity and steric demand compared to unsubstituted indoline or 5-phenylindoline . These differences directly affect boiling point, density, solubility, and predicted biological interactions such as membrane permeability and target binding [1]. Furthermore, the saturated indoline core exhibits distinct oxidative stability and reactivity compared to the fully aromatic indole analog 5-(4-tert-butylphenyl)-1H-indole [2]. Generic substitution without considering these quantifiable differences can lead to altered reaction outcomes, compromised physical properties, and failed biological assays.
Unsubstituted / 5-phenyl indolineAltered lipophilicity and steric demand may shift solubility, membrane partitioning, and reaction outcomes.
Indole analogSaturated indoline core exhibits distinct oxidative stability and reactivity; direct replacement may compromise synthesis design.
Other 5-aryl indolinesSubstituent identity (tert-butyl vs. methyl/phenyl) significantly influences density, boiling point, and predicted logP; generic substitution can lead to inconsistent physical properties.
[1] Nishiyama, T.; Suzuki, T.; Hashiguchi, Y.; Shiotsu, S.; Fujioka, M. Antioxidant activity of aromatic cyclic amine derivatives. Polymer Degradation and Stability, 2002. Indolines evaluated as antioxidants in tetralin oxidation system. View Source
[2] Peng, F.; McLaughlin, M.; Liu, Y.; Mangion, I.; Tschaen, D. M.; Xu, Y. A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles. J. Org. Chem., 2016. Demonstrates distinct oxidation behavior of indolines vs indoles. View Source
Key Differentiation Evidence
Boiling Point vs. Unsubstituted Indoline
5-(4-Tert-butylphenyl)indoline exhibits a substantially higher predicted boiling point than the parent indoline scaffold, reflecting the increased molecular weight and enhanced van der Waals interactions conferred by the 4-tert-butylphenyl substituent. This difference is critical for purification protocol design and thermal stability assessment .
Predicted values at 760 Torr; comparator experimental
Why This Matters
The ~170 °C boiling point difference dictates vastly different distillation and sublimation parameters, making the compound unsuitable for processes designed for low-boiling indolines and enabling high-temperature reactions where volatile indolines would be lost.
Despite a higher molecular weight (251.37 vs 195.26 g/mol), 5-(4-Tert-butylphenyl)indoline has a lower predicted density than 5-phenylindoline, attributable to the sterically demanding tert-butyl group disrupting efficient crystal packing . This inverse relationship between molecular weight and density is a hallmark of the tert-butyl effect.
Density vs. 5-PhenylindolineReported
12% lower density despite 29% higher molecular weight
Informs volume-based formulation calculations
Predicted density at 25 °C
Density measurementFormulation scienceMolecular packing
Evidence Dimension
Predicted density at 25 °C
Target Compound Data
1.020 ± 0.06 g/cm³
Comparator Or Baseline
5-Phenylindoline: 1.156 ± 0.06 g/cm³
Quantified Difference
Density 12% lower despite 29% higher molecular weight
Conditions
Predicted values (Temp: 25 °C; Press: 760 Torr)
Why This Matters
Lower density impacts formulation behavior, solution concentration calculations, and large-scale handling; procurement specifications based solely on molecular weight would lead to incorrect volume estimates.
Density measurementFormulation scienceMolecular packing
Basicity (pKa) Comparison
The predicted pKa of 5-(4-Tert-butylphenyl)indoline (5.25 ± 0.20) is essentially identical to that of unsubstituted indoline (5.20 ± 0.20) . This indicates that the 5-(4-tert-butylphenyl) substituent does not electronically perturb the indoline nitrogen basicity, despite its significant steric and lipophilic contributions. In contrast, the indole analog exhibits a much higher N–H pKa of 16.86 .
pKa (Basicity)Reported
pKa 5.25 ± 0.20, conserved vs. indoline
Existing extraction and salt formation protocols may apply directly
ΔpKa < 0.05 vs indoline; >11.6 units vs indole analog
Conditions
Predicted acid dissociation constant values
Why This Matters
The conserved pKa means that established extraction, salt formation, and chromatographic protocols for indolines can be directly applied, while the indole analog requires fundamentally different pH conditions due to its vastly different acidity.
The saturated 2,3-dihydroindole (indoline) core is inherently more electron-rich and oxidatively labile than the fully aromatic indole system. Autoxidation studies show that 2,3-dihydroindole oxidizes more rapidly than indole, with autoxidation induction times below 30 minutes [1]. The para-tert-butylphenyl group at the 5-position adds steric shielding, potentially moderating this oxidation susceptibility compared to unsubstituted indoline [2].
Oxidation PotentialClass-level
Indoline core more oxidizable than indole; tert-butyl may provide steric shielding
Storage under inert atmosphere recommended; indole analog preferred when oxidative stability is paramount
Class-level inference from autoxidation studies; magnitude unquantified
Not directly measured; indoline core with steric shielding from 4-tert-butylphenyl
Comparator Or Baseline
Unsubstituted 2,3-dihydroindole: induction time <30 min; Indole: more oxidation-resistant
Quantified Difference
Indoline core intrinsically more oxidizable than indole; tert-butyl group provides steric protection (magnitude unquantified)
Conditions
Autoxidation in tetralin at 61 °C initiated by azo-initiator
Why This Matters
This dictates storage under inert atmosphere and avoidance of oxidizing conditions during synthesis; the indole analog is preferred when oxidative stability is paramount, while the indoline is preferred when the saturated core is required for downstream reactivity or biological activity.
[1] Heterocyclic Addition Reactions during Low Temperature Autoxidation. ACS Publications, 2015. Reports oxidation rate of 2,3-dihydroindole vs indole. View Source
[2] Voleti, R.; Bali, S.; Guerrero, J.; Smothers, J. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Discusses steric effects of tert-butyl group. View Source
Lipophilicity and Membrane Partitioning
The 4-tert-butylphenyl substituent significantly increases lipophilicity relative to unsubstituted indoline. While experimental logP for this specific compound is not published, the closely related 6-(tert-butyl)indoline exhibits a logP of approximately 3.2–3.8, substantially higher than indoline's calculated logP of ~1.5 . For 5-(4-tert-butylphenyl)indoline, the additional phenyl ring further elevates lipophilicity, with predicted logP values for similar 5-arylindolines exceeding 4.0 [1].
Lipophilicity (logP)Class-level
Predicted logP > 4.0, >2.5 units above unsubstituted indoline
May support membrane permeability and non-polar media compatibility
Computed values; no experimental shake-flask data for target
Predicted/computed logP values; no experimental shake-flask data available for target compound
Why This Matters
Higher logP suggests preferential partitioning into organic phases and biological membranes, making this compound more suitable for cell-based assays requiring membrane permeability or for synthetic applications in non-polar media compared to unsubstituted indoline.
LipophilicityBiomembrane permeabilityFormulation
[1] Relationships between Lipophilicity and Biological Activities in a Series of Indoline-based Anti-oxidative ACAT Inhibitors. Semantic Scholar, 2008. Reports logP values for substituted indolines. View Source
Purity Benchmarking for Procurement
Commercial sources offer 5-(4-Tert-butylphenyl)indoline at specified purity grades, providing a basis for procurement specifications . The compound is typically supplied at 95% or 98% purity, comparable to the widely used 5-(4-methylphenyl)indoline and 5-phenylindoline, ensuring that purity-related experimental variability is minimized when transitioning between analogs within the same vendor class .
Purity BenchmarkingSpecification review
95–98% HPLC purity, comparable to 5-arylindoline analogs
Standard purity specifications support reproducible procurement
5-(4-Methylphenyl)indoline: 98%; 5-Phenylindoline: typically 95–98%
Quantified Difference
Purity specifications largely equivalent across 5-arylindoline analogs
Conditions
As reported by chemical suppliers; HPLC purity basis
Why This Matters
Procurement can proceed with standard purity specifications without compromising experimental reproducibility compared to established analogs; pricing and lead time become the primary selection factors within this compound class at equivalent purity.
The indoline core of 5-(4-Tert-butylphenyl)indoline serves as a latent indole precursor. Cu(I)-catalyzed oxidative aromatization converts indolines to indoles in high yield, as demonstrated with sensitive pharmaceutical intermediates [1]. The para-tert-butylphenyl group provides steric shielding during oxidation, potentially suppressing overoxidation side reactions that plague unsubstituted indolines. This makes the compound valuable for synthesizing 5-(4-tert-butylphenyl)-1H-indole derivatives under controlled oxidative conditions where the tert-butyl group's steric bulk protects proximal reactive sites.
High-Temperature Reaction Sequences
With a predicted boiling point of ~390 °C—roughly 170 °C higher than unsubstituted indoline —5-(4-Tert-butylphenyl)indoline is uniquely suited for reaction sequences requiring elevated temperatures that would evaporate or degrade simpler indoline building blocks. This thermal resilience enables its use in solvent-free melt reactions, high-boiling solvent systems, and continuous flow processes where low-boiling indolines are incompatible.
Membrane-Permeable Probes and Ligands
The substantially elevated logP (>2.5 units above unsubstituted indoline) makes 5-(4-Tert-butylphenyl)indoline a preferred scaffold for designing fluorescent probes, receptor ligands, or enzyme inhibitors intended for intracellular targets where membrane permeability is required. The retained pKa (~5.25) ensures that the indoline nitrogen remains largely unprotonated at physiological pH, further facilitating passive membrane diffusion while maintaining the same basicity-driven extraction and purification behavior as unsubstituted indoline .
Crystallography and Molecular Packing Studies
The lower density (1.020 g/cm³) of 5-(4-Tert-butylphenyl)indoline compared to 5-phenylindoline (1.156 g/cm³) , despite higher molecular weight, indicates disrupted crystal packing due to the bulky tert-butyl group. This property is valuable in crystallography studies where reduced lattice energy facilitates co-crystallization with target proteins or small-molecule partners, and in amorphous formulation development where low-density packing enhances dissolution rates.
Application
Selection Property
Validation Focus
Sterically shielded indole synthesis
Latent indoline-to-indole oxidative conversion
Oxidation condition tolerance; steric protection against overoxidation
High-temperature reaction sequences
Elevated boiling point (~390 °C predicted)
Thermal resilience; compatibility with melt or high-boiling solvent systems
Lower density vs. 5-phenylindoline (1.020 vs 1.156 g/cm³)
Disrupted crystal packing; co-crystallization and amorphous formulation potential
[1] Peng, F.; McLaughlin, M.; Liu, Y.; Mangion, I.; Tschaen, D. M.; Xu, Y. A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles. J. Org. Chem., 2016, 81, 3413–3421. View Source
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